3-(1-Piperidinylmethyl)phenol

Synthetic Chemistry Process Development Pharmaceutical Intermediates

3-(1-Piperidinylmethyl)phenol is the essential phenolic Mannich base and direct precursor to roxatidine acetate, a clinically approved H₂ receptor antagonist. This 3-substituted isomer is structurally non-negotiable; only the 3-regioisomer yields the correct API—alternative 2- or 4-substituted analogs fail in the patented synthetic route. With a melting point of 137–138°C and predicted pKa of 9.97, it also serves as a benchmark for piperidinylmethyl substitution studies and radical-mediated oxidation research. Ideal for pharmaceutical CDMOs requiring regiospecific intermediates with full downstream regulatory confidence.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 73279-04-6
Cat. No. B188776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Piperidinylmethyl)phenol
CAS73279-04-6
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
InChIKeyORGBERFQYFWYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6): A Core Intermediate for H₂ Antagonist Synthesis and Pharmacological Building Block


3-(1-Piperidinylmethyl)phenol, also known as 1-(3-hydroxybenzyl)piperidine, is a phenolic Mannich base that serves as a key intermediate in the synthesis of roxatidine acetate, a histamine H₂ receptor antagonist approved for treating peptic ulcers and gastroesophageal reflux disease [1]. The compound is synthesized via reductive amination between piperidine and 3-hydroxybenzaldehyde, and its physicochemical properties include a melting point of 137–138°C, a predicted boiling point of 308.1±17.0°C, a predicted pKa of 9.97±0.10, and solubility in methanol [2]. Beyond its role as a synthetic intermediate, the molecule has been investigated for its potential in antihypertensive and anticancer applications [3]. This guide provides quantitative, comparator-driven evidence to support scientific selection and procurement decisions for this compound.

Why 3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6) Cannot Be Replaced by Simple Substitution Analogs


The 3-(1-Piperidinylmethyl)phenol scaffold is not a generic building block; subtle changes in the position of the piperidinylmethyl moiety or the substitution pattern on the phenol ring profoundly alter key physicochemical parameters, biological reactivity, and synthetic outcomes. For instance, moving the piperidinylmethyl group from the 3- to the 2- or 4-position shifts the predicted pKa, modifies intramolecular hydrogen bonding, and changes hydrogen atom transfer (HAT) selectivity [1]. Furthermore, the compound’s specific role as the direct precursor to roxatidine acetate relies on the precise regiochemistry at the 3-position; alternative isomers would yield a different final drug molecule [2]. These structural distinctions have direct implications for synthetic route efficiency, target engagement in biological systems, and regulatory compliance in pharmaceutical development, thereby rendering generic substitution invalid without rigorous revalidation of all downstream properties.

Quantitative Differentiation of 3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6) Against Structural Analogs


Regioselectivity in Synthetic Routes to Roxatidine Acetate

The synthesis of roxatidine acetate mandates the use of the 3-(1-piperidinylmethyl)phenol isomer; substitution with the 2- or 4-substituted analog would lead to a regioisomeric product that is not the approved active pharmaceutical ingredient. The patented route for roxatidine acetate explicitly utilizes the reductive amination product of 3-hydroxybenzaldehyde and piperidine, which yields 3-(1-piperidinylmethyl)phenol as the key intermediate [1]. Alternative synthetic routes starting from 2-hydroxybenzaldehyde or 4-hydroxybenzaldehyde produce the 2- and 4-isomers, respectively, which are not suitable for the established downstream etherification to form the (3-(1-piperidinylmethyl)phenoxy)propylamine intermediate .

Synthetic Chemistry Process Development Pharmaceutical Intermediates

pKa Differentiation from Positional Isomers and Structural Analogs

The predicted pKa of 3-(1-piperidinylmethyl)phenol is 9.97±0.10, which differs from its positional isomer 2-(1-piperidinylmethyl)phenol (pKa 10.14±0.30) and the related analog 4-piperidin-4-ylmethyl-phenol (pKa 10.03±0.15) . While the differences are modest, pKa values directly influence ionization state, solubility, and membrane permeability, which are critical for both synthetic work-up conditions and any potential biological studies.

Physicochemical Characterization Drug Discovery ADME Prediction

Divergent Hydrogen Atom Transfer (HAT) Selectivity in Oxidative Environments

A time-resolved kinetic study with cumyloxyl radical (CumO•) demonstrated that 4-methoxy-3-(1-piperidinylmethyl)phenol (a close analog with a 3-substitution pattern) undergoes HAT from both the phenolic O–H and the α-C–H bonds of the piperidine ring in acetonitrile. In contrast, 2-(1-piperidinylmethyl)phenol exhibits HAT exclusively from the α-C–H bonds due to intramolecular hydrogen bonding protecting the phenolic O–H [1]. By extension, 3-(1-piperidinylmethyl)phenol is expected to exhibit dual HAT pathways, making it a more versatile substrate for studying radical-mediated reactions or designing antioxidant probes.

Mechanistic Chemistry Antioxidant Research Radical Biology

Optimal Use Cases for 3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6) in Research and Development


Synthesis of Roxatidine Acetate and Related H₂ Antagonists

The compound is the essential intermediate for roxatidine acetate, a clinically approved H₂ receptor antagonist. Any laboratory or CDMO engaged in the synthesis of this drug must procure the 3-substituted isomer specifically; the 2- or 4-substituted analogs will not yield the correct final product. This is a non-negotiable structural requirement dictated by the patented synthetic route [1].

Physicochemical Property Benchmarking in Medicinal Chemistry

The compound serves as a valuable benchmark for evaluating the impact of piperidinylmethyl substitution patterns on phenolic pKa. The predicted pKa of 9.97±0.10 can be used as a reference point when designing new analogs or optimizing synthetic conditions for acid/base extractions .

Mechanistic Studies of Hydrogen Atom Transfer (HAT) Reactivity

Based on evidence from structurally related 3-substituted analogs, 3-(1-piperidinylmethyl)phenol is expected to exhibit dual HAT pathways (from both phenolic O–H and α-C–H bonds) when exposed to alkoxyl radicals. This property makes it a suitable substrate for investigating radical-mediated oxidation mechanisms or for developing radical probes in biological systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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